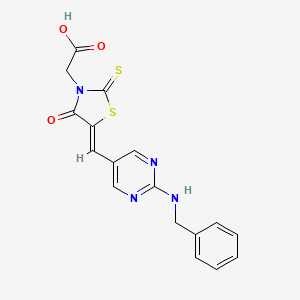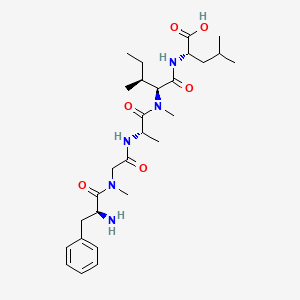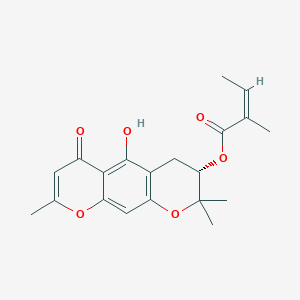
3'-O-Angeloylhamaudol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Angeloylhamaudol is a coumarin compound that can be isolated from the roots and rhizomes of Saposhnikovia divaricata, a plant commonly used in traditional Chinese medicine . This compound is known for its anti-inflammatory and cytotoxic properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
3’-O-Angeloylhamaudol can be isolated from the ethyl acetate fractions of Saposhnikovia divaricata extracts . The isolation process typically involves chromatographic techniques such as high-performance liquid chromatography (HPLC) with diode array and tandem mass detectors .
Industrial Production Methods
Currently, there is limited information on the large-scale industrial production of 3’-O-Angeloylhamaudol. Most of the compound used in research is obtained through extraction from natural sources rather than synthetic production .
化学反応の分析
Types of Reactions
3’-O-Angeloylhamaudol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the coumarin structure, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of different derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
科学的研究の応用
3’-O-Angeloylhamaudol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of coumarins.
作用機序
The mechanism of action of 3’-O-Angeloylhamaudol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the suppression of nitric oxide production, which is a key inflammatory mediator . In terms of its cytotoxic activity, the compound induces apoptosis in HL-60 cells through the mitochondrial-dependent apoptotic pathway, involving the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 .
類似化合物との比較
Similar Compounds
Ledeouriellol: Another linear dihydropyranochromone isolated from Saposhnikovia divaricata with similar anti-inflammatory properties.
Hamaudol: A related compound with comparable biological activities.
Umbelliferone: A coumarin from a different source with anti-inflammatory effects.
Scopoletin: Another coumarin with similar properties.
Uniqueness
3’-O-Angeloylhamaudol stands out due to its potent cytotoxic activity against HL-60 cells and its ability to induce apoptosis through the mitochondrial-dependent pathway . This makes it a unique and valuable compound for anti-cancer research compared to other similar compounds.
特性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-10(2)19(23)25-16-8-12-14(26-20(16,4)5)9-15-17(18(12)22)13(21)7-11(3)24-15/h6-7,9,16,22H,8H2,1-5H3/b10-6-/t16-/m0/s1 |
InChIキー |
GLVOOJKVWKZSGR-DIEDAUMRSA-N |
異性体SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
正規SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



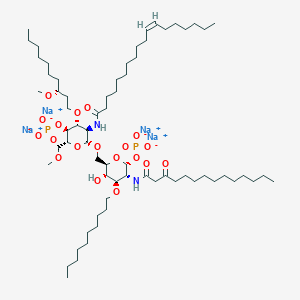
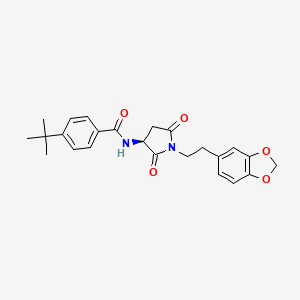
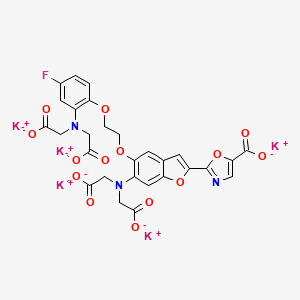
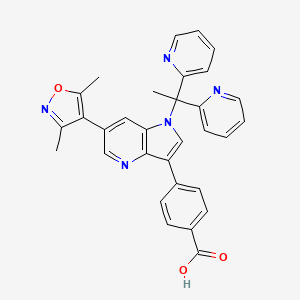
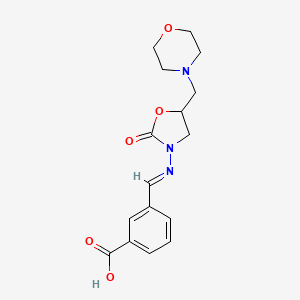
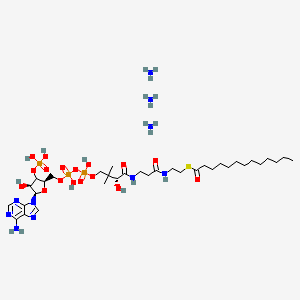
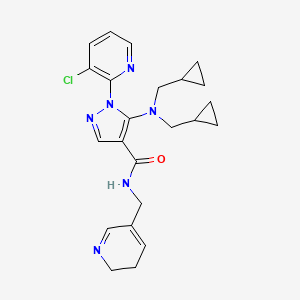
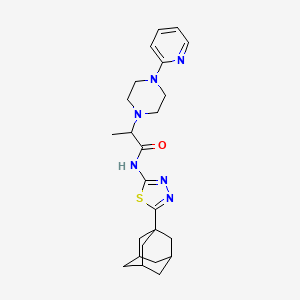
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
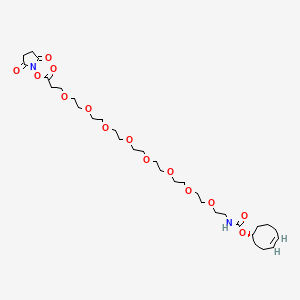
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
